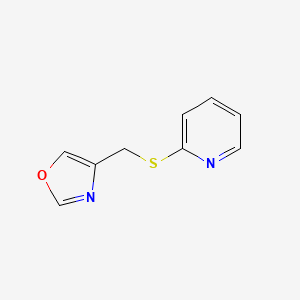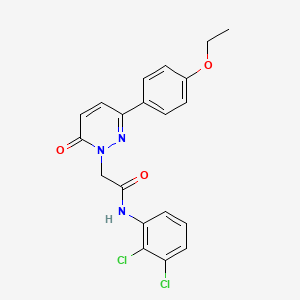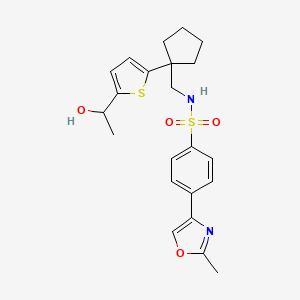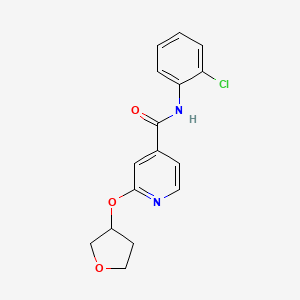
4-((piridin-2-iltio)metil)oxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Pyridin-2-ylthio)methyl)oxazole is a heterocyclic compound that contains both an oxazole ring and a pyridine ring connected via a thioether linkage
Aplicaciones Científicas De Investigación
4-((Pyridin-2-ylthio)methyl)oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
Target of Action
Oxazole derivatives, which include this compound, have been found to exhibit a wide spectrum of biological activities . These activities suggest that the targets could be diverse and dependent on the specific derivative and its substitution pattern .
Mode of Action
Oxazole derivatives have been known to interact with their targets in various ways, leading to different biological responses . The mode of action is likely dependent on the specific target and the environment in which the compound is acting.
Biochemical Pathways
Oxazole derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, the effects could be diverse and dependent on the specific target and environment .
Action Environment
It’s known that the environment can play a significant role in the effectiveness of many compounds
Safety and Hazards
The safety data sheet for oxazole indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and store in a well-ventilated place .
Direcciones Futuras
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that the study of oxazole derivatives will continue to be an active area of research in the future .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-2-ylthio)methyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the pyridine-thioether moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The thioether linkage can be introduced via nucleophilic substitution reactions using pyridine-2-thiol and a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for 4-((Pyridin-2-ylthio)methyl)oxazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the formation of the thioether linkage.
Análisis De Reacciones Químicas
Types of Reactions
4-((Pyridin-2-ylthio)methyl)oxazole can undergo various chemical reactions, including:
Oxidation: The thioether moiety can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form dihydro-oxazole derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted pyridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((Pyridin-3-ylthio)methyl)oxazole
- 4-((Pyridin-4-ylthio)methyl)oxazole
- 4-((Pyridin-2-ylthio)methyl)thiazole
Uniqueness
4-((Pyridin-2-ylthio)methyl)oxazole is unique due to the specific positioning of the thioether linkage and the combination of oxazole and pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-(pyridin-2-ylsulfanylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-2-4-10-9(3-1)13-6-8-5-12-7-11-8/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZAAEZFANEQRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=COC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(3-Chlorophenyl)piperazino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2377513.png)

![1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride](/img/structure/B2377517.png)
![4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile](/img/structure/B2377520.png)



![N'-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2377528.png)
![8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377529.png)




![6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2377534.png)
